molecular formula C10H8N2O2S B1309617 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid CAS No. 31112-90-0

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Cat. No. B1309617
CAS RN: 31112-90-0
M. Wt: 220.25 g/mol
InChI Key: ZKEORNUIZYBTGA-UHFFFAOYSA-N
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Description

“2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid” is a chemical compound with the empirical formula C10H8N2O2S . It has a molecular weight of 220.25 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is O=C(O)CC1=CSC(C2=CC=CN=C2)=N1 . This indicates that the compound contains a thiazole ring attached to a pyridine ring via a methylene bridge, and an acetic acid moiety is also attached to the methylene bridge .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid” are not available, thiazoles are known to be involved in various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 220.25 . The InChI key of the compound is ZKEORNUIZYBTGA-UHFFFAOYSA-N .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements include P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P501 - Dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)4-8-6-15-10(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEORNUIZYBTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407130
Record name [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

CAS RN

31112-90-0
Record name [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31112-90-0
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